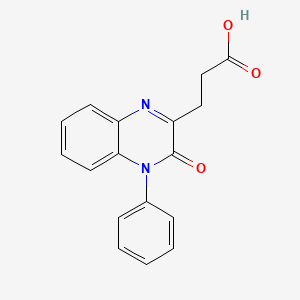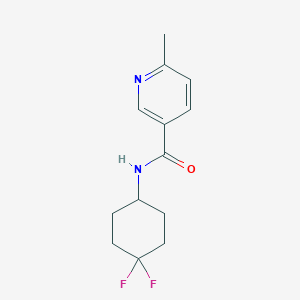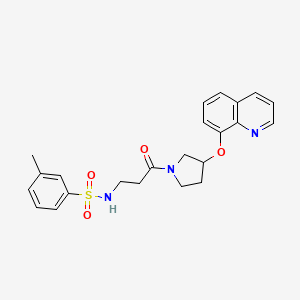![molecular formula C21H24N2O4S B2475828 N-[3-(benzyloxy)pyridin-2-yl]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonamide CAS No. 1022784-39-9](/img/structure/B2475828.png)
N-[3-(benzyloxy)pyridin-2-yl]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(benzyloxy)pyridin-2-yl]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a benzyloxy group, a pyridinyl moiety, and a bicyclic heptane sulfonamide framework. Its intricate structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(benzyloxy)pyridin-2-yl]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzyloxy pyridine derivative, followed by the introduction of the bicyclic heptane sulfonamide moiety. Key steps may include:
Formation of Benzyloxy Pyridine: This can be achieved through the reaction of 3-hydroxypyridine with benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Bicyclic Heptane Sulfonamide: This step involves the reaction of the benzyloxy pyridine with a suitable sulfonyl chloride derivative under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(benzyloxy)pyridin-2-yl]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The sulfonamide moiety can be reduced to form amine derivatives.
Substitution: The pyridinyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron or aluminum chloride.
Major Products
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid derivatives.
Reduction: Sulfonamide reduction produces amine derivatives.
Substitution: Electrophilic substitution on the pyridinyl ring yields various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-(benzyloxy)pyridin-2-yl]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic compounds.
Wirkmechanismus
The mechanism of action of N-[3-(benzyloxy)pyridin-2-yl]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonamide involves its interaction with specific molecular targets. The benzyloxy and pyridinyl groups can interact with enzymes or receptors, modulating their activity. The sulfonamide moiety can form hydrogen bonds with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridinyl moiety and are known for their biological activity.
Bicyclic Sulfonamides: Compounds with similar bicyclic frameworks and sulfonamide groups are used in medicinal chemistry.
Uniqueness
N-[3-(benzyloxy)pyridin-2-yl]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonamide is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. Its benzyloxy group, pyridinyl moiety, and bicyclic sulfonamide framework make it a versatile compound for various research applications.
Eigenschaften
IUPAC Name |
7,7-dimethyl-2-oxo-N-(3-phenylmethoxypyridin-2-yl)bicyclo[2.2.1]heptane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-20(2)16-10-11-21(20,18(24)13-16)28(25,26)23-19-17(9-6-12-22-19)27-14-15-7-4-3-5-8-15/h3-9,12,16H,10-11,13-14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDWDSNRRKEFEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)S(=O)(=O)NC3=C(C=CC=N3)OCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cyclohexyl-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2475747.png)
![7-Fluoro-2-methyl-3-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2475748.png)
![2-((7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)butan-1-ol](/img/structure/B2475749.png)


![N-(4-Chlorophenyl)-5-methyl-2-(methylsulfanyl)-7-(3-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide](/img/structure/B2475753.png)

![ethyl 4-[({[2-(2-methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2475755.png)

![3-phenoxy-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2475757.png)
![6-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2475760.png)
![N-{3,3'-dimethyl-4'-[3-(phenylsulfanyl)propanamido]-[1,1'-biphenyl]-4-yl}-3-(phenylsulfanyl)propanamide](/img/structure/B2475763.png)
![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2475764.png)

